molecular formula C16H23N7O B6448138 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2640898-13-9

3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one

Cat. No. B6448138
CAS RN: 2640898-13-9
M. Wt: 329.40 g/mol
InChI Key: YOLZCQRBOGQGNX-UHFFFAOYSA-N
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Description

3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one is a useful research compound. Its molecular formula is C16H23N7O and its molecular weight is 329.40 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one is 329.19640838 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Thiazolidin-4-one derivatives have been synthesized from an intermediate compound containing a coumarin moiety. These newly synthesized compounds were evaluated for their antimicrobial activity against both bacteria (such as S. aureus, E. coli, and P. aeruginosa) and fungi (including A. niger and C. albicans) . Researchers are keen on identifying novel antimicrobial agents to combat the increasing incidence of infections caused by drug-resistant microbial strains.

Antitumor and Anticancer Properties

While the specific investigation of this compound’s antitumor and anticancer effects is not mentioned in the literature, it’s worth noting that 1,3,5-triazines (a structural motif present in thiazolidin-4-one) have demonstrated antitumor activity . Further studies could explore its potential in cancer therapy.

Antimalarial Applications

Although direct evidence for antimalarial activity of thiazolidin-4-one is not provided, the broader class of 1,3,5-triazines has shown promise as antimalarial agents . Researchers might explore this compound’s efficacy against malaria parasites.

Antiviral Investigations

Again, while the specific antiviral activity of thiazolidin-4-one is not detailed, 1,3,5-triazines have been studied for their antiviral properties . Investigating its effects against viral infections could be an interesting avenue.

Potential as an Anti-Depressant

Interestingly, unrelated to its antimicrobial or antitumor properties, a study involving asymmetric reductive coupling of benzaldehyde with a nitrone derivative yielded a product with anti-depressant potential . Although this specific compound is not mentioned, it highlights the diverse applications of similar chemical structures.

Other Pharmacological Activities

Thiazolidinones, as a class, are known for their potential pharmaceutical applications . Researchers may explore additional pharmacological effects, such as anti-inflammatory, antioxidant, or enzyme inhibition properties.

properties

IUPAC Name

3-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O/c1-12-11-13(20(2)3)19-16(18-12)23-9-7-22(8-10-23)14-15(24)21(4)6-5-17-14/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLZCQRBOGQGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN(C3=O)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one

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